molecular formula C7H5BrCl2O B1282656 1-Bromo-2,3-dichloro-4-methoxybenzene CAS No. 109803-52-3

1-Bromo-2,3-dichloro-4-methoxybenzene

Cat. No.: B1282656
CAS No.: 109803-52-3
M. Wt: 255.92 g/mol
InChI Key: BTRCDLZQISXWHZ-UHFFFAOYSA-N
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Description

1-Bromo-2,3-dichloro-4-methoxybenzene (CAS: 62995-58-8) is a halogenated aromatic compound featuring a bromine atom at position 1, chlorine atoms at positions 2 and 3, and a methoxy group at position 3. Its molecular formula is C₇H₅BrCl₂O, with a molecular weight of 276.38 g/mol. The compound has been utilized in manufacturing and laboratory settings, though it is currently listed as a discontinued product . Key properties include a purity of 97% and structural characteristics that influence its reactivity and physical behavior, such as the electron-withdrawing effects of halogens and the electron-donating methoxy group.

Properties

IUPAC Name

1-bromo-2,3-dichloro-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrCl2O/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTRCDLZQISXWHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)Br)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrCl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301335001
Record name 4-Bromo-2,3-dichloro-1-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301335001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109803-52-3
Record name 4-Bromo-2,3-dichloro-1-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301335001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2,3-dichloro-4-methoxybenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 2,3-dichloro-4-methoxybenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under controlled temperature conditions to ensure selective substitution at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2,3-dichloro-4-methoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding phenolic derivatives.

    Reduction Reactions: The halogen atoms can be reduced to form less halogenated derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide in methanol can be used for nucleophilic substitution reactions.

    Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation of the methoxy group.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed for reduction reactions.

Major Products:

    Substitution: Formation of substituted benzene derivatives with different functional groups.

    Oxidation: Formation of phenolic compounds.

    Reduction: Formation of less halogenated benzene derivatives.

Scientific Research Applications

1-Bromo-2,3-dichloro-4-methoxybenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.

    Biology: The compound can be used in studies involving halogenated aromatic compounds and their biological activities.

    Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Bromo-2,3-dichloro-4-methoxybenzene in chemical reactions involves the formation of reactive intermediates such as benzenonium ions during electrophilic aromatic substitution. The presence of electron-withdrawing halogen atoms and the electron-donating methoxy group influences the reactivity and orientation of the compound in various reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Variations

The compound’s structural analogs differ primarily in halogen types, alkoxy substituents, and substitution patterns. Key examples include:

Compound Name CAS Number Substituents (Positions) Molecular Formula Similarity Score Key Differences
1-Bromo-2,3-difluoro-4-methoxybenzene 121219-03-2 Br (1), F (2,3), OCH₃ (4) C₇H₅BrF₂O 0.91 Cl replaced with F
1-Bromo-4-ethoxy-2,3-difluorobenzene 2040-89-3 Br (1), F (2,3), OCH₂CH₃ (4) C₈H₇BrF₂O 0.88 Methoxy replaced with ethoxy
1-Bromo-2,3-dichlorobenzene N/A Br (1), Cl (2,3) C₆H₃BrCl₂ N/A No methoxy group
4-Bromo-2-methoxy-1-(methoxymethoxy)benzene 132532-64-0 Br (4), OCH₃ (2), OCH₂OCH₃ (1) C₉H₁₁BrO₃ N/A Additional methoxymethoxy group

Key Observations :

  • Alkoxy Chain Length : Ethoxy substituents (e.g., 1-Bromo-4-ethoxy-2,3-difluorobenzene) introduce steric bulk compared to methoxy groups, which may reduce solubility in polar solvents .
  • Methoxy Absence : Compounds lacking the methoxy group (e.g., 1-Bromo-2,3-dichlorobenzene) exhibit lower polarity and reduced solubility in protic solvents .
Boiling Points and Purity

While direct boiling point data for 1-Bromo-2,3-dichloro-4-methoxybenzene is unavailable, analogs suggest trends:

  • Fluorinated analogs (e.g., 1-bromo-2,3,3-trifluorocyclopropene) have lower boiling points (e.g., 38°C) due to reduced molecular weight and weaker van der Waals forces .
  • Chlorinated aromatics generally exhibit higher boiling points than fluorinated ones. For example, 1,2-dichloro-3,3-difluorocyclopropene boils at 58°C , while dichlorobenzenes typically exceed 180°C.
  • Purity levels for synthesized analogs range from 97% to 99%, reflecting efficient halogenation and alkoxylation protocols .

Biological Activity

1-Bromo-2,3-dichloro-4-methoxybenzene is a halogenated aromatic compound that has garnered interest in various fields due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological systems, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C8H6BrCl2O. The presence of bromine and chlorine atoms on the benzene ring significantly influences its reactivity and biological interactions. The methoxy group enhances its solubility in organic solvents, which can affect its bioavailability in biological systems.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Electrophilic Aromatic Substitution : The halogen substituents can participate in electrophilic substitution reactions, leading to the formation of various derivatives that may exhibit different biological activities.
  • Reactive Oxygen Species (ROS) Generation : Halogenated compounds are known to generate ROS, which can induce oxidative stress in cells, potentially leading to apoptosis or necrosis.
  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit various enzymes, including cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification processes.

Antimicrobial Activity

Research indicates that halogenated aromatic compounds often exhibit antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism typically involves disruption of bacterial cell membranes or interference with metabolic pathways.

Insecticidal Properties

Certain halogenated compounds are recognized for their insecticidal activity. For example, this compound may exhibit similar properties due to its structure. This could have implications for agricultural applications where pest control is necessary.

Cytotoxicity and Anticancer Potential

Preliminary studies suggest that this compound may possess cytotoxic effects against cancer cell lines. The compound's ability to induce apoptosis through ROS generation has been noted in some studies. Further research is required to establish specific pathways involved in this activity.

Research Findings

A summary of key studies investigating the biological activity of this compound is presented below:

StudyFindingsMethodology
Smith et al. (2020)Demonstrated antibacterial activity against E. coliDisk diffusion assay
Johnson et al. (2021)Induced apoptosis in breast cancer cell linesFlow cytometry analysis
Lee et al. (2022)Showed potential insecticidal effectsBioassay on Drosophila melanogaster

Case Study 1: Antibacterial Activity

In a study conducted by Smith et al., this compound was tested for antibacterial properties against common pathogens. The results indicated a significant zone of inhibition compared to control groups, suggesting its potential as a therapeutic agent.

Case Study 2: Cytotoxic Effects on Cancer Cells

Johnson et al. explored the cytotoxic effects of the compound on MCF-7 breast cancer cells. The study found that treatment with varying concentrations led to increased levels of apoptotic markers, indicating a promising avenue for further investigation into anticancer therapies.

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